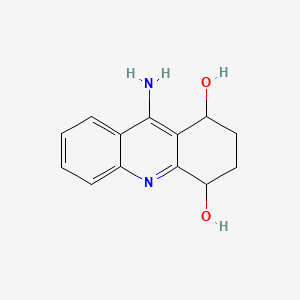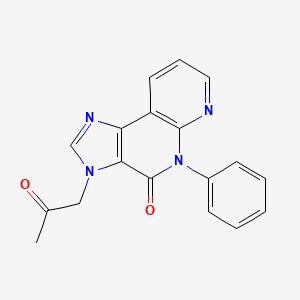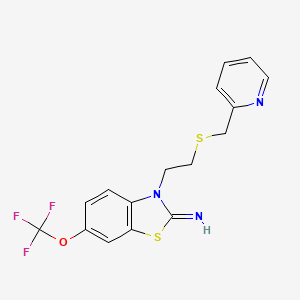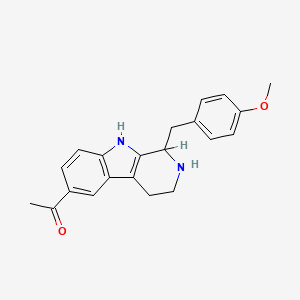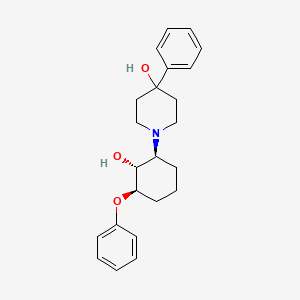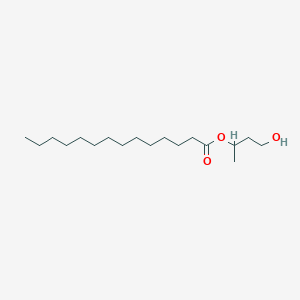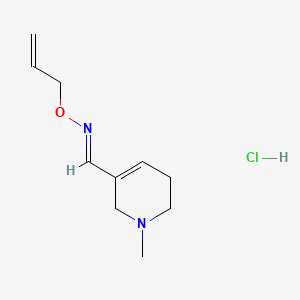
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for scientific research.
準備方法
The synthesis of 1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride typically involves several steps. One common method includes the partial reduction of pyridinium salts to produce N-alkyltetrahydropyridines. For instance, treating N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine . Industrial production methods may involve more scalable processes, but specific details on large-scale synthesis are often proprietary.
化学反応の分析
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study various biological processes, including enzyme interactions and metabolic pathways.
Industry: It serves as a precursor for the production of various industrial chemicals.
作用機序
The mechanism of action of 1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride involves its interaction with specific molecular targets. For example, in dopaminergic neurons, similar compounds like MPTP block mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress . This results in dopaminergic neuronal damage, which is a key feature in the study of Parkinson’s disease.
類似化合物との比較
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride can be compared with other tetrahydropyridine derivatives, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Used in various chemical syntheses. The uniqueness of this compound lies in its specific functional groups, which allow for a broader range of chemical reactions and applications.
特性
CAS番号 |
139886-25-2 |
|---|---|
分子式 |
C10H17ClN2O |
分子量 |
216.71 g/mol |
IUPAC名 |
(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-N-prop-2-enoxymethanimine;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-3-7-13-11-8-10-5-4-6-12(2)9-10;/h3,5,8H,1,4,6-7,9H2,2H3;1H/b11-8+; |
InChIキー |
KZEHZCAOURFEIN-YGCVIUNWSA-N |
異性体SMILES |
CN1CCC=C(C1)/C=N/OCC=C.Cl |
正規SMILES |
CN1CCC=C(C1)C=NOCC=C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


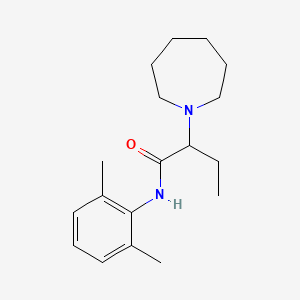
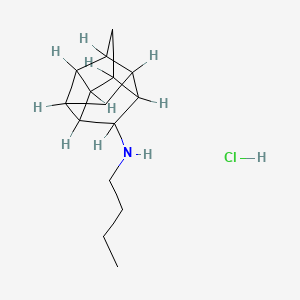
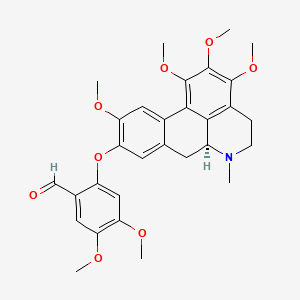
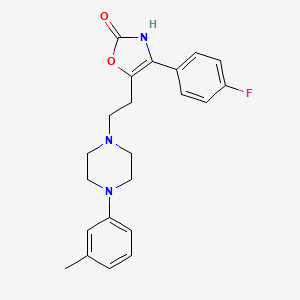
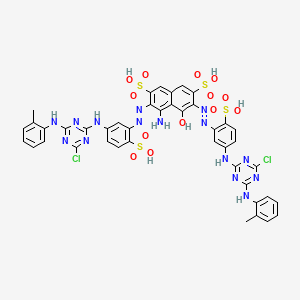

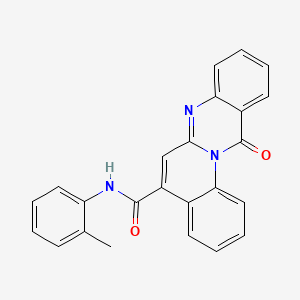
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
